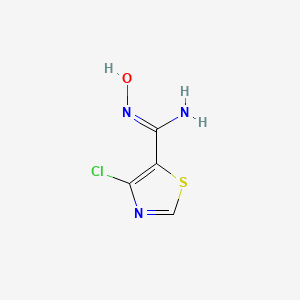
4-Chloro-N-hydroxythiazole-5-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-hydroxythiazole-5-carboximidamide is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a chloro group and a hydroxy group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-hydroxythiazole-5-carboximidamide typically involves the reaction of a thioamide with monobromomalonamide (2-bromopropanediamide) in the presence of pyridine and absolute ethanol under reflux conditions. This one-step method has been reported to yield good-to-excellent results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions: 4-Chloro-N-hydroxythiazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown activity as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an antifungal, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-Chloro-N-hydroxythiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
相似化合物的比较
4-Hydroxythiazole-5-carboxamide: This compound shares a similar thiazole ring structure but lacks the chloro and hydroxy substituents.
2-(4-Chlorophenyl)-4-(methoxymethoxy)-1,3-thiazole-5-carboxamide: This compound is a selective antagonist of transient receptor potential cation channel subfamily M member 8 (TRPM8).
Uniqueness: 4-Chloro-N-hydroxythiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C4H4ClN3OS |
|---|---|
分子量 |
177.61 g/mol |
IUPAC 名称 |
4-chloro-N'-hydroxy-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C4H4ClN3OS/c5-3-2(4(6)8-9)10-1-7-3/h1,9H,(H2,6,8) |
InChI 键 |
XHCNFEIJDWZUAC-UHFFFAOYSA-N |
手性 SMILES |
C1=NC(=C(S1)/C(=N/O)/N)Cl |
规范 SMILES |
C1=NC(=C(S1)C(=NO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



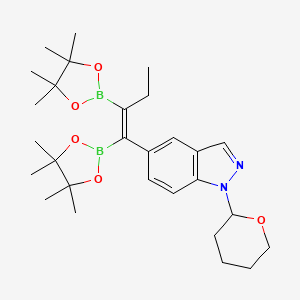

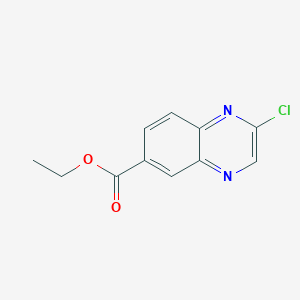
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
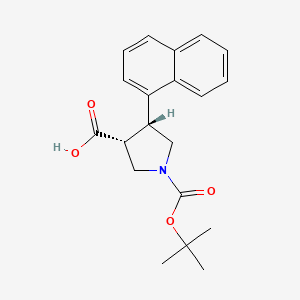
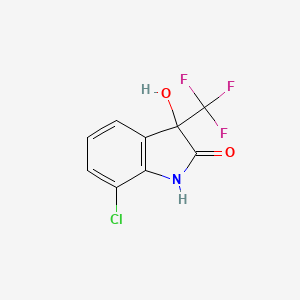
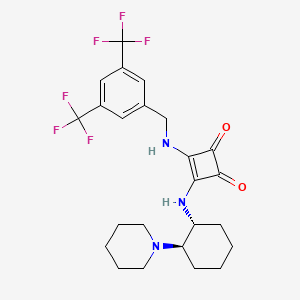
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
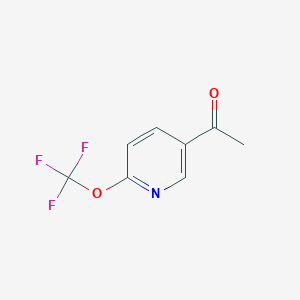
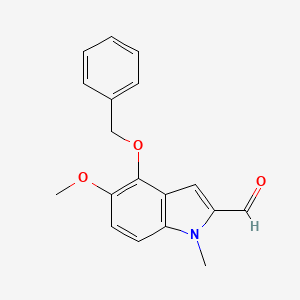
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)


